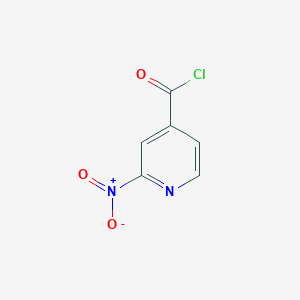

2-Nitropyridine-4-carbonyl chloride

描述

属性

CAS 编号 |

60780-81-6 |

|---|---|

分子式 |

C6H3ClN2O3 |

分子量 |

186.55 g/mol |

IUPAC 名称 |

2-nitropyridine-4-carbonyl chloride |

InChI |

InChI=1S/C6H3ClN2O3/c7-6(10)4-1-2-8-5(3-4)9(11)12/h1-3H |

InChI 键 |

KFZRWMUIUQWOHJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CN=C(C=C1C(=O)Cl)[N+](=O)[O-] |

产品来源 |

United States |

Significance of Acyl Chlorides As Synthetic Intermediates in Heterocyclic Chemistry

Acyl chlorides, characterized by the -COCl functional group, are highly reactive derivatives of carboxylic acids. wikipedia.orgchemguide.co.uk This heightened reactivity makes them exceptional acylating agents, readily participating in nucleophilic acyl substitution reactions. libretexts.org In heterocyclic chemistry, this translates to the efficient introduction of acyl groups onto various nucleophiles such as alcohols, amines, and thiols, leading to the formation of esters, amides, and thioesters, respectively. savemyexams.comlibretexts.org The incorporation of an acyl chloride onto a heterocyclic scaffold, such as pyridine (B92270), provides a powerful tool for chemists to elaborate on the core structure and synthesize a diverse array of derivatives. chemimpex.com The reactions are typically rapid and often proceed to completion, making them highly desirable in multi-step synthetic sequences. savemyexams.com

Contextualizing Nitropyridine Derivatives in Organic Synthesis Research

Nitropyridine derivatives are a significant class of compounds in organic synthesis, primarily due to the electron-withdrawing nature of the nitro group. nih.gov This property activates the pyridine (B92270) ring towards nucleophilic substitution, facilitating the introduction of various functional groups. nih.govnih.gov The nitro group itself can also be a versatile handle, as it can be reduced to an amino group, which can then be further functionalized. nih.gov This makes nitropyridines valuable precursors for a wide range of more complex heterocyclic systems. nih.gov Research has demonstrated their utility in the synthesis of biologically active molecules, including potential inhibitors of enzymes like DNA-dependent protein kinase and glycogen (B147801) synthase kinase-3. nih.gov

Synthetic Applications in the Construction of Complex Molecular Architectures

Building Blocks for Fused Heterocyclic Ring Systems

The compound serves as a key starting material for the synthesis of various fused heterocycles, which are significant scaffolds in medicinal chemistry and materials science.

Imidazopyridines are a critical class of nitrogen-containing heterocycles due to their structural similarity to purines, which imparts a wide range of biological activities. nih.gov The synthesis of imidazo[4,5-b]pyridine derivatives can be achieved through a multi-step sequence starting from a nitropyridine precursor. A common strategy involves the initial reaction of a related compound, 6-chloro-5-nitro-nicotinyl chloride, with a primary amine attached to a solid support. nih.gov This is followed by the reduction of the nitro group to an amine and subsequent intramolecular cyclization to form the fused imidazole (B134444) ring. nih.gov This method provides a pathway to 1,2,5-substituted 7-azabenzimidazole derivatives, highlighting the utility of nitropyridine carbonyl chlorides in combinatorial chemistry. nih.gov

A general synthetic pathway involves the following steps:

Amidation: The carbonyl chloride is reacted with an amine to form an amide.

Nitro Reduction: The nitro group is reduced to an amino group, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation.

Cyclization: The resulting ortho-amino-amide undergoes cyclization, often promoted by heat or acid, to yield the imidazopyridine core.

Pyridopyrimidines are another class of fused heterocycles with significant pharmacological interest, known to act as inhibitors of various enzymes. nih.govnih.gov The synthesis of pyrido[2,3-d]pyrimidin-4-one derivatives often starts from 2-aminonicotinic acid or its derivatives. 2-Nitropyridine-4-carbonyl chloride can serve as a precursor to these systems. The general approach involves converting the carbonyl chloride to a carboxamide or related derivative, followed by reduction of the nitro group. The resulting 2-amino-pyridine-4-carboxamide can then undergo cyclocondensation with a suitable one-carbon synthon (e.g., ethyl chloroformate) to construct the pyrimidine (B1678525) ring. nih.gov

A representative synthetic transformation is outlined below:

| Starting Material | Reagent(s) | Intermediate | Final Product Class |

| This compound | 1. R-NH₂ 2. Reduction (e.g., SnCl₂) | 2-Amino-N-substituted-pyridine-4-carboxamide | Pyrido[2,3-d]pyrimidine |

Naphthyridines, or diazanaphthalenes, consist of two fused pyridine (B92270) rings and exist in six isomeric forms. thieme-connect.denih.gov Their synthesis often involves the cyclization of aminopyridines with 1,3-dicarbonyl compounds or their equivalents. While direct synthesis from this compound is not common, it can be converted into a suitable precursor. For instance, the Curtius rearrangement of the corresponding acyl azide (B81097) (derived from the acyl chloride) could yield 4-amino-2-nitropyridine. Subsequent reduction of the nitro group would provide 2,4-diaminopyridine. This diamine can then be used in classic naphthyridine syntheses, such as the Skraup reaction, to form the second pyridine ring. thieme-connect.de

Derivatization Strategies for Advanced Organic Intermediates

The acyl chloride function is a cornerstone of derivatization, allowing for the facile introduction of numerous functional groups and complex molecular fragments.

As a reactive acyl chloride, the compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles to produce a range of functionalized derivatives. masterorganicchemistry.com These reactions are typically high-yielding and proceed under mild conditions.

Amide Synthesis: Reaction with ammonia, primary amines, or secondary amines provides primary, secondary, or tertiary amides, respectively. masterorganicchemistry.comchemguide.co.uk This is often performed in the presence of a base to neutralize the HCl byproduct or by using an excess of the amine. chemguide.co.uk

Ester Synthesis: Reaction with alcohols or phenols yields the corresponding esters. libretexts.org This process, known as alcoholysis, is a fundamental method for ester preparation from acyl chlorides. libretexts.orgpressbooks.pub

The table below summarizes these common derivatization reactions.

| Nucleophile | Product Functional Group | General Reaction Equation |

| Ammonia (NH₃) | Primary Amide | 2-Nitropyridine-4-COCl + 2 NH₃ → 2-Nitropyridine-4-CONH₂ + NH₄Cl |

| Primary Amine (R-NH₂) | Secondary Amide | 2-Nitropyridine-4-COCl + 2 R-NH₂ → 2-Nitropyridine-4-CONHR + R-NH₃Cl |

| Secondary Amine (R₂NH) | Tertiary Amide | 2-Nitropyridine-4-COCl + 2 R₂NH → 2-Nitropyridine-4-CONR₂ + R₂NH₂Cl |

| Alcohol (R-OH) | Ester | 2-Nitropyridine-4-COCl + R-OH → 2-Nitropyridine-4-COOR + HCl |

The reactivity of the acyl chloride group is exploited to attach more elaborate side chains, which is a key step in building molecular complexity. These side chains can be simple alkyl or aryl groups or more intricate, pre-functionalized moieties.

Systematic nomenclature is used to describe these complex substituents. For instance, if the acyl chloride reacts with an alcohol like 2-butanol, the resulting ester would be named sec-butyl 2-nitropyridine-4-carboxylate. The naming convention involves identifying the longest carbon chain of the substituent starting from the atom connected to the parent molecule. youtube.comyoutube.com

Examples of introducing complex side chains include:

Friedel-Crafts Acylation: The acyl chloride can acylate electron-rich aromatic or heteroaromatic rings in the presence of a Lewis acid catalyst, forming a new carbon-carbon bond and attaching the 2-nitropyridinoyl group to another ring system.

Reaction with Organometallic Reagents: Reaction with organocadmium or organocuprate reagents can lead to the formation of ketones, thereby introducing alkyl or aryl side chains via a carbon-carbon bond.

These derivatization strategies are fundamental to creating a library of compounds from a single, versatile starting material, enabling the exploration of structure-activity relationships in drug discovery and the tuning of properties in materials science.

Exploration in Materials Science Precursor Synthesis

While specific research detailing the use of this compound in materials science is not extensively published, its molecular structure suggests significant potential as a precursor for various functional materials. The applications of related nitropyridine and pyridine dicarbonyl dichloride compounds provide a strong basis for this potential. nih.govnih.gov

The carbonyl chloride group is a highly reactive acylating agent, making it suitable for the synthesis of polyamides, polyesters, and other condensation polymers. By reacting this compound with appropriate diamines or diols, novel polymers incorporating the 2-nitropyridine (B88261) moiety into the backbone can be synthesized. nih.gov The presence of the nitro group can impart specific properties to these polymers, such as altered solubility, thermal stability, and potential for further functionalization. For instance, the nitro group can be reduced to an amino group, providing a site for cross-linking or for the attachment of other functional groups.

Furthermore, the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as coordination sites for metal ions. This suggests that this compound could be a valuable precursor for the synthesis of metal-organic frameworks (MOFs). nih.govnih.govrsc.org By reacting this compound with metal salts, it may be possible to construct porous, crystalline materials with potential applications in gas storage, catalysis, and chemical separations. The functional groups would play a crucial role in defining the structure and properties of the resulting MOF.

The electron-withdrawing nature of the nitro group also suggests that materials derived from this precursor could possess interesting photophysical properties, such as fluorescence, making them candidates for use in optical materials. nih.gov

Table 3: Potential Material Science Applications of this compound

| Material Class | Synthetic Strategy | Potential Application |

| Polyamides | Polycondensation with diamines | High-performance plastics, functional membranes |

| Polyesters | Polycondensation with diols | Specialty polymers, biodegradable materials |

| Metal-Organic Frameworks | Solvothermal reaction with metal salts | Gas storage, catalysis, chemical sensing |

| Functional Dyes | Nucleophilic substitution reactions | Optical materials, sensors |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Characteristic Vibrational Modes of the Carbonyl Chloride Group

The carbonyl chloride group (-COCl) gives rise to a strong and distinct absorption band in the infrared (IR) spectrum due to the C=O stretching vibration. Typically, this band appears in the region of 1750-1815 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the pyridine (B92270) ring. In Raman spectroscopy, the C=O stretch also provides a characteristic signal. The C-Cl stretching vibration is expected in the range of 741-754 cm⁻¹ in both IR and Raman spectra. elixirpublishers.com

Analysis of Pyridine Ring and Nitro Group Vibrations

The pyridine ring exhibits several characteristic vibrational modes. The C=N ring stretching vibrations are typically observed in the region of 1500-1600 cm⁻¹. elixirpublishers.com The C-N stretching vibrations are often mixed with other modes and are usually assigned in the 1266-1382 cm⁻¹ range. elixirpublishers.com The presence of the nitro group (NO₂) introduces strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Structural Connectivity

The ¹H NMR spectrum of 2-Nitropyridine-4-carbonyl chloride is expected to show distinct signals for the protons on the pyridine ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing nature of both the nitro group and the carbonyl chloride group. For comparison, the ¹H NMR spectrum of the related compound 2-chloro-4-nitropyridine (B32982) shows signals in the aromatic region, with the positions of the peaks dictated by the electronic environment of each proton. chemicalbook.com Similarly, the ¹H NMR spectrum of 2-nitropyridine (B88261) displays characteristic shifts for its ring protons. chemicalbook.com

Carbon (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the acid chloride group is expected to resonate significantly downfield, typically in the range of 165-185 ppm. oregonstate.eduorganicchemistrydata.org The carbons of the pyridine ring will also show distinct chemical shifts influenced by the substituents. The carbon attached to the nitro group will be shifted downfield due to the group's electron-withdrawing nature. For instance, in 2-chloropyridine, the carbon attached to the chlorine atom appears at approximately 151 ppm. youtube.com The other ring carbons will have chemical shifts in the aromatic region, generally between 120 and 160 ppm. youtube.com

A representative ¹³C NMR spectrum of 2-nitropyridine shows signals for the five-carbon atoms of the pyridine ring, with their chemical shifts reflecting the electronic influence of the nitro group. spectrabase.com

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational and Spatial Relationships

To gain deeper insights into the three-dimensional structure and spatial relationships between atoms in this compound, advanced NMR techniques can be employed.

2D NMR Spectroscopy : Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals. HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range couplings (typically over 2-4 bonds), which helps in piecing together the molecular fragments. ipb.ptox.ac.uk

Nuclear Overhauser Effect Spectroscopy (NOESY) : This technique is crucial for determining the spatial proximity of protons. NOESY experiments detect through-space interactions between protons that are close to each other, even if they are not directly connected through chemical bonds. This information is vital for elucidating the preferred conformation of the molecule. ipb.pt

By combining these advanced spectroscopic methods, a comprehensive and unambiguous structural elucidation of this compound can be achieved, ensuring its identity and purity for subsequent chemical transformations.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the chemical formula C₆H₃ClN₂O₃, the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes.

This technique distinguishes the target compound from others with the same nominal mass by measuring mass to several decimal places. The experimentally determined mass from an HRMS analysis would be expected to align closely with the calculated value, thus verifying the molecular formula.

Table 1: Calculated Exact Mass for this compound This table presents the theoretical exact mass based on the compound's molecular formula.

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| C₆H₃³⁵ClN₂O₃ | [M]⁺ | 185.98331 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The absorption of photons promotes electrons from lower energy ground states to higher energy excited states. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure. youtube.com

The electronic spectrum of this compound is primarily influenced by the pyridine ring and its two powerful electron-withdrawing substituents: the nitro group (-NO₂) and the carbonyl chloride group (-COCl). The key electronic transitions expected for this molecule are π→π* and n→π*. masterorganicchemistry.com

π→π Transitions:* These are typically high-intensity absorptions arising from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic pyridine system. The presence of conjugating substituents can shift these absorptions to longer wavelengths (a bathochromic shift).

n→π Transitions:* These are lower-intensity transitions that involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen of the nitro group or the oxygen of the carbonyl group, to an antibonding π* orbital. masterorganicchemistry.com These transitions generally occur at longer wavelengths than π→π* transitions. youtube.com

The nitro and carbonyl chloride groups are expected to significantly impact the absorption maxima (λmax). Their electron-withdrawing nature can lower the energy of the π* orbitals, reducing the energy gap for π→π* transitions and potentially shifting the λmax to longer wavelengths compared to unsubstituted pyridine. The n→π* transitions associated with the C=O and -NO₂ groups are also prominent features, typically appearing as weak bands in the near-UV region. masterorganicchemistry.comresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is governed by intermolecular forces. libretexts.orgutah.edu While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from related structures, such as 2-chloro-4-nitropyridine. researchgate.net

The molecular geometry of this compound is defined by the spatial relationship between the pyridine ring and its substituents.

Table 2: Predicted Molecular Geometry Parameters for this compound This table provides expected values for key structural parameters based on data from analogous compounds and standard chemical principles. wiredchemist.com

| Parameter | Description | Expected Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-N (ring) | Carbon-Nitrogen bond in the pyridine ring | ~1.34 Å |

| C-C (ring) | Carbon-Carbon bond in the pyridine ring | ~1.39 Å |

| C-NO₂ | Bond connecting the ring to the nitro group | ~1.48 Å |

| N-O | Nitrogen-Oxygen bond in the nitro group | ~1.22 Å |

| C-C(O)Cl | Bond connecting the ring to the carbonyl group | ~1.50 Å |

| C=O | Carbon-Oxygen double bond in the carbonyl group | ~1.19 Å |

| C-Cl | Carbon-Chlorine bond in the carbonyl chloride | ~1.79 Å |

| Bond Angles (°) | ||

| O-N-O | Angle within the nitro group | ~125° |

| C-C-C(O) | Angle between the ring and carbonyl carbon | ~120° |

| O=C-Cl | Angle within the carbonyl chloride group | ~120° |

| Torsional Angle (°) |

The torsional angle between the plane of the pyridine ring and the carbonyl chloride group is of particular interest as it influences the degree of electronic conjugation and can be affected by steric hindrance and crystal packing forces.

The arrangement of molecules in the crystal lattice is dictated by a network of non-covalent intermolecular interactions. rsc.org For this compound, several types of interactions are expected to play a role in its solid-state packing:

π-π Stacking: The electron-deficient nature of the nitropyridine ring may facilitate stacking interactions with adjacent rings, contributing to the stability of the crystal structure.

Halogen Bonding: The chlorine atom of the carbonyl chloride group can act as a halogen bond donor, interacting with electronegative atoms like the oxygen of a nitro group or the nitrogen of a pyridine ring on a neighboring molecule.

Other Dipole-Dipole Interactions: The highly polar nitro and carbonyl groups create significant dipole moments, leading to strong dipole-dipole interactions that would be a major organizing force in the crystal lattice.

The interplay of these forces determines the final crystal packing motif, influencing physical properties such as melting point and solubility.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 2-Nitropyridine-4-carbonyl chloride, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine various molecular properties.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, the process involves calculating the forces on each atom and adjusting their positions until a stable structure with the lowest possible energy is achieved.

The optimized geometry is expected to feature a largely planar pyridine (B92270) ring. The nitro group (NO₂) and the carbonyl chloride group (-COCl) are attached at positions 2 and 4, respectively. The calculations would provide precise bond lengths, bond angles, and dihedral angles. The global minimum energy for a related compound, 2-methoxy-3-(trifluoromethyl) pyridine, was determined using the DFT/B3LYP/6-311++G(d,p) method, illustrating a common approach to finding the most stable energetic state.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) Note: This table presents expected values based on standard bond lengths and computational studies of similar molecules. Actual calculated values may vary.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C=O (Carbonyl) | ~1.19 Å |

| C-Cl (Carbonyl) | ~1.79 Å | |

| C-C (Ring-Carbonyl) | ~1.50 Å | |

| N-O (Nitro) | ~1.22 Å | |

| C-N (Ring-Nitro) | ~1.48 Å | |

| Bond Angle | O=C-Cl | ~125° |

| C(ring)-C-Cl | ~112° | |

| O-N-O | ~124° |

Conformational analysis of this compound focuses primarily on the rotation around the single bond connecting the carbonyl group to the pyridine ring. This rotation determines the spatial orientation of the carbonyl chloride group relative to the plane of the aromatic ring.

Two primary conformers can be hypothesized: a planar conformer, where the carbonyl chloride group lies in the same plane as the pyridine ring, and a non-planar conformer, where it is twisted out of the plane. The energetic barrier to this rotation can be calculated to understand the likelihood of interconversion between conformers at a given temperature. In esters and amides, which are structurally related to acyl chlorides, rotational barriers can be significant, often in the range of 12-18 kcal/mol, which can allow for the observation of distinct conformers. The relative stability of these conformers is governed by a balance of steric hindrance and electronic effects, such as conjugation between the carbonyl group and the π-system of the pyridine ring.

DFT calculations are a reliable tool for predicting spectroscopic data, which aids in the interpretation of experimental spectra.

Vibrational Frequencies: Theoretical vibrational analysis can predict the frequencies of infrared (IR) and Raman active modes. For this compound, characteristic frequencies for the carbonyl (C=O) stretch, the asymmetric and symmetric stretches of the nitro (NO₂) group, the carbon-chlorine (C-Cl) stretch, and various pyridine ring stretching and bending modes can be calculated. In studies of similar pyridine derivatives, bands between 1400–1650 cm⁻¹ are typically assigned to C-C stretching modes within the ring.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: These are typical frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1770 - 1815 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1650 |

| Carbon-Chlorine (C-Cl) | Stretch | 600 - 800 |

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. Predictions of ¹H and ¹³C NMR shifts for this compound would be heavily influenced by the strong electron-withdrawing nature of both the nitro and carbonyl chloride substituents. These groups decrease the electron density on the pyridine ring, leading to a downfield shift (higher ppm values) for the remaining ring protons and carbons compared to unsubstituted pyridine. Computational prediction of NMR shifts is a long-standing challenge in chemoinformatics, with DFT-based methods providing a powerful alternative to purely empirical predictions.

Electronic Structure Analysis

Analysis of the electronic structure reveals fundamental details about molecular reactivity and the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor (nucleophile), while the LUMO is the primary electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the π-system of the pyridine ring, with some contribution from the lone pair electrons of the carbonyl oxygen. The LUMO, conversely, is anticipated to be distributed over the electron-deficient carbonyl carbon and the highly electron-withdrawing nitro group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.

Table 3: Conceptual Frontier Molecular Orbital Properties of this compound

| Orbital | Primary Location | Role in Reactions | Predicted Energy (Conceptual) |

| HOMO | Pyridine Ring (π-system), Carbonyl Oxygen | Electron Donor (Nucleophilic) | High |

| LUMO | Nitro Group (N, O atoms), Carbonyl Carbon | Electron Acceptor (Electrophilic) | Low |

| HOMO-LUMO Gap | N/A | Indicator of Kinetic Stability | Moderately Small |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack.

The color scheme on an MEP map typically ranges from red to blue.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for an electrophilic attack. For this compound, strong negative potentials are expected around the oxygen atoms of both the nitro group and the carbonyl group.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are the preferred sites for a nucleophilic attack. A significant positive potential is expected on and around the carbonyl carbon, making it a primary electrophilic center, and also near the hydrogen atoms attached to the pyridine ring.

Green Regions: Represent areas of near-zero or neutral potential.

The MEP map provides a clear, visual prediction of the molecule's reactivity, highlighting the electron-rich nitro and carbonyl oxygens as nucleophilic centers and the carbonyl carbon as the principal electrophilic center.

Simulations of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation barriers. For this compound, theoretical simulations can provide detailed insights into its reactivity, particularly in nucleophilic substitution reactions at the carbonyl carbon or on the pyridine ring.

Density Functional Theory (DFT) is a commonly employed method for such studies, as it offers a good balance between computational cost and accuracy. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized. The nature of the transition state can be confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

For instance, in the nitration of pyridine derivatives, computational studies have been used to elucidate the reaction mechanism, including the formation of intermediates and the nature of the transition states involved. researchgate.netrsc.org Similarly, the nucleophilic substitution reactions of nitropyridines have been investigated computationally to understand the regioselectivity and the role of the nitro group in activating the ring. nih.gov

A computational study of the reaction of this compound with a nucleophile, for example, would involve:

Geometry optimization of the reactants, products, and any intermediates.

Locating the transition state structure connecting the reactants and products.

Calculating the activation energy of the reaction, which provides information about the reaction rate.

Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the reactants and products.

These simulations can also be extended to explore the stereospecificity of reactions and the influence of catalysts.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can be used to simulate these solvent effects, providing a more realistic description of chemical processes in solution.

For this compound, solvent effects can alter its conformational equilibrium, electronic structure, and the energetics of reaction pathways. There are two main approaches to modeling solvent effects computationally:

Implicit solvent models (Continuum models): These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. They are computationally efficient and are well-suited for capturing the bulk electrostatic effects of the solvent. Theoretical studies on substituted pyridines have successfully used continuum models to predict properties like basicity in different solvents. acs.org

Explicit solvent models: In this approach, individual solvent molecules are included in the calculation. This allows for the explicit treatment of specific solute-solvent interactions, such as hydrogen bonding. While more computationally demanding, this method can provide a more detailed and accurate picture of the solvation shell and its influence on the solute.

The choice of solvent can have a profound impact on the reactivity of this compound. For example, a polar solvent would be expected to stabilize charged intermediates and transition states, potentially accelerating reactions that proceed through such species. Computational studies can quantify these effects by comparing the calculated activation energies in the gas phase and in different solvents. Furthermore, solvent models can be used to predict changes in spectroscopic properties, such as NMR chemical shifts, upon solvation. nih.gov

常见问题

Q. Q1: What are the standard synthetic routes for preparing 2-nitropyridine-4-carbonyl chloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is typically synthesized via chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, describes a similar procedure for 4-chloropyridine-2-carbonyl chloride:

- Reagents : Thionyl chloride, sodium bromide (catalyst), and chlorobenzene (solvent).

- Conditions : Reflux under nitrogen, followed by quenching with methylamine in methanol to isolate the product as a hydrochloride salt .

To optimize yields: - Temperature : Maintain reflux conditions (~85°C) to ensure complete chlorination.

- Catalysts : Sodium bromide enhances reactivity by generating reactive intermediates.

- Workup : Use cold methanol to precipitate impurities and isolate the product.

Q. Q2: What are the mechanistic pathways for the chlorination of pyridine derivatives, and how do electron-withdrawing groups (e.g., nitro) influence reactivity?

Methodological Answer: The chlorination mechanism involves nucleophilic acyl substitution, where SOCl₂ activates the carbonyl group. The nitro group at the 2-position (meta to the carbonyl) stabilizes the intermediate through resonance and inductive effects, accelerating the reaction. Computational studies (DFT) suggest:

- Electron-withdrawing effects : The nitro group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by chloride.

- Side reactions : Over-chlorination or decomposition can occur if excess SOCl₂ is used. Monitor via TLC or in situ IR spectroscopy.

Key Reference : Similar mechanisms are validated in for 4-chloropyridine-2-carbonyl chloride, where sodium bromide aids in generating Br⁻ as a leaving group .

Handling and Stability

Q. Q3: What are the critical storage and handling protocols for this compound to prevent degradation?

Methodological Answer:

- Storage : Store at 0–6°C in airtight, moisture-resistant containers (e.g., amber glass under nitrogen) .

- Handling : Use inert atmosphere (glovebox) to avoid hydrolysis. Reacts violently with water, releasing HCl gas.

- Decomposition Signs : Yellow discoloration or precipitate formation indicates degradation. Re-purify via recrystallization in dry dichloromethane/hexane.

Safety Note : emphasizes using PPE (nitrile gloves, goggles) and consulting safety data sheets (SDS) for spill management .

Analytical Characterization Techniques

Q. Q4: Which spectroscopic methods are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C-NMR : Key peaks include aromatic protons (δ 8.2–8.4 ppm for pyridine-H) and carbonyl carbon (δ ~165 ppm) .

- ESI-MS : Look for [M+Na]⁺ or [M-Cl]⁺ ions. For example, reports m/z 193.04 ([M+Na]⁺) for a related compound .

- IR Spectroscopy : Strong C=O stretch at ~1750 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹.

Q. Q5: How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

- Reproduce Conditions : Ensure identical solvents, instrumentation, and calibration (e.g., DMSO-d₆ vs. CDCl₃ in NMR).

- Byproduct Analysis : Use HPLC-MS to detect impurities (e.g., unreacted starting material or hydrolysis products).

- Collaborative Validation : Cross-check with independent labs or databases like PubChem (see for structural data) .

Example : reports mp 34–38°C for 4-chloropyridine-2-carbonyl chloride, while variations may arise from polymorphic forms or hydration .

Advanced Applications in Organic Synthesis

Q. Q6: How can this compound be utilized in synthesizing bioactive molecules or metal ligands?

Methodological Answer:

- Peptide Coupling : React with amines (e.g., anilines) to form carboxamides. details coupling with 4-aminothiophenol to generate arylthioethers .

- Coordination Chemistry : The nitro and carbonyl groups act as ligands for transition metals (e.g., Pd or Cu). Optimize solvent polarity (DMF > THF) to stabilize metal complexes.

Case Study : In , the compound was used to synthesize 4-(4-aminophenylthio)-N-methylcarboxamide, a precursor for kinase inhibitors .

Computational Modeling for Reaction Optimization

Q. Q7: What computational tools can predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity.

- Solvent Effects : COSMO-RS simulations in solvents like chlorobenzene (see ) improve yield predictions .

- Machine Learning : Train models on existing reaction data (e.g., Reaxys) to optimize catalyst loading or temperature.

Validation : Compare computed NMR shifts (e.g., via ACD/Labs) with experimental data to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。